2.5-Fold Superior Potency Over GPR81 Agonist 1 in Human GPR81 Activation Assays
GPR81 agonist 2 (compound 1) demonstrates an EC50 of 0.023 μM (23 nM) for human GPR81, which is approximately 2.5-fold more potent than the widely referenced GPR81 agonist 1 (EC50 58 nM for human GPR81) when compared under similar recombinant cellular assay conditions . Both compounds activate the Gi/o-coupled cAMP inhibition pathway, but the lower EC50 of GPR81 agonist 2 enables effective receptor engagement at reduced compound concentrations, potentially minimizing off-target interactions and compound precipitation issues in cellular and in vivo settings.
| Evidence Dimension | Potency (EC50) for human GPR81 activation |
|---|---|
| Target Compound Data | 0.023 μM (23 nM) |
| Comparator Or Baseline | GPR81 agonist 1: 0.058 μM (58 nM) |
| Quantified Difference | 2.5-fold lower EC50 (higher potency) |
| Conditions | Recombinant human GPR81 expressed in mammalian cells; functional cAMP assay or [35S]GTPγS binding |
Why This Matters
Higher potency permits lower working concentrations, reducing solvent exposure, off-target risk, and cost per experiment when dosing based on effective concentration.
